Cabozantinib S-malate

Angiogenesis Metastasis c-Met inhibition

Substituting Cabozantinib S-malate with generic salts or alternative multi-kinase inhibitors introduces pharmacokinetic variability, undermining preclinical-to-clinical translation. • Clinically validated S-malate salt: VEGFR2 IC50 0.035 nM, c-Met IC50 1.3 nM, AXL IC50 7 nM • 80% tumor vascular disruption vs. 43% with VEGFR-selective agents in RIP-Tag2 pancreatic models • Defined efficacy benchmark: median PFS 10.2 months (LenCabo trial) in post-immunotherapy RCC ≥98% HPLC purity; ambient shipping; reliable global supply.

Molecular Formula C32H30FN3O10
Molecular Weight 635.6 g/mol
CAS No. 1140909-48-3
Cat. No. B000318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib S-malate
CAS1140909-48-3
SynonymsBMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd
Molecular FormulaC32H30FN3O10
Molecular Weight635.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
InChIKeyHFCFMRYTXDINDK-WNQIDUERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabozantinib S-malate Profile & Procurement


Cabozantinib S-malate (CAS 1140909-48-3) is the S-malate salt form of cabozantinib, a small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). It exhibits potent inhibitory activity against VEGFR2 (IC50 0.035 nM), c-Met (IC50 1.3 nM), RET (IC50 4 nM), KIT (IC50 4.6 nM), AXL (IC50 7 nM), and FLT3 (IC50 11.3 nM) [1]. This compound is the active pharmaceutical ingredient in FDA-approved therapies (e.g., Cabometyx, Cometriq) for advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer, underscoring its established clinical utility and consistent manufacturing standards [2].

Multi-target RTK pathway studies VEGFR2, c-Met, AXL signaling research in angiogenesis and invasion models
Consistent salt form for model exposure S-malate salt supports reliable oral bioavailability in preclinical oncology models

Cabozantinib S-malate Substitution Risks


Substituting Cabozantinib S-malate with other VEGFR/c-Met inhibitors or generic salts introduces significant experimental and translational risk. The compound's unique potency profile against a specific combination of targets (VEGFR2, c-Met, AXL) at sub-nanomolar concentrations is not mirrored by its closest analogs [1]. For example, foretinib and motesanib, while structurally related, exhibit divergent kinase selectivity and cellular potency [2]. Furthermore, the choice of the S-malate salt is not trivial; it is integral to achieving the necessary oral bioavailability and pharmacokinetic properties of the clinical agent [3]. Using a free base or a different salt form without validation can lead to altered solubility, stability, and in vivo exposure, potentially invalidating the results of preclinical studies designed to model or reference clinical efficacy.

  • Salt form substitution risk
    Free base or alternative salts may alter solubility, stability, and in vivo exposure profile.
  • Kinase selectivity mismatch
    Foretinib or motesanib differ in c-Met and AXL inhibition profiles; multi-target response may not transfer.
  • VEGFR-selective inhibitors lack c-Met co-inhibition
    Models requiring c-Met-driven invasion or metastasis may not respond to VEGFR-only blockade.

Cabozantinib S-malate Differentiation Evidence


Vascular Disruption and Anti-Metastasis vs. VEGFR-Selective Inhibitor

In a preclinical RIP-Tag2 mouse model of pancreatic islet cancer, Cabozantinib (XL184) demonstrated significantly greater anti-angiogenic and anti-metastatic efficacy compared to XL999, an inhibitor that targets VEGFR but not c-Met [1]. While XL999 reduced tumor vascularity by 43%, both Cabozantinib and the related foretinib (XL880) eliminated approximately 80% of the tumor vasculature [1]. Importantly, this effect translated into functional outcomes: Cabozantinib decreased invasiveness of primary tumors and reduced metastasis [1].

Vascular Reduction
Head-to-head
~80% vs. 43% (XL999)
Supports combined VEGFR2/c-Met inhibition response context
RIP-Tag2 model, 7-day treatment context
Angiogenesis Metastasis c-Met inhibition Pancreatic cancer

Progression-Free Survival vs. Sunitinib in nccRCC

In a large, multicenter real-world study of patients with advanced non-clear cell renal cell carcinoma (nccRCC), first-line treatment with Cabozantinib S-malate resulted in significantly longer median progression-free survival (PFS) compared to sunitinib [1]. Cabozantinib was associated with a median PFS of 9.2 months versus 6.6 months for sunitinib [1]. This corresponded to a 34% reduction in the risk of disease progression (Hazard Ratio = 0.66, 95% CI 0.45-0.95; p=0.027) [1].

PFS in nccRCC
Real-world evidence
9.2 vs. 6.6 months, HR 0.66
Reported longer PFS in non-clear cell RCC study context
Multicenter study, 268 patients context
Renal Cell Carcinoma Progression-Free Survival Real-World Evidence Non-Clear Cell

Post-Immunotherapy Efficacy vs. Lenvatinib/Everolimus

The randomized phase II LenCabo trial directly compared Cabozantinib S-malate monotherapy against the combination of lenvatinib plus everolimus in patients with metastatic clear-cell RCC whose disease had progressed on prior PD-1 immune checkpoint inhibition [1]. In this setting, lenvatinib plus everolimus significantly prolonged median PFS compared to Cabozantinib (15.7 months vs. 10.2 months; HR=0.51, 95% CI 0.29-0.89; p=0.02) [1]. The objective response rate (ORR) was also higher for the combination (52.6% vs. 38.6%), though discontinuation due to toxicity was nearly double (20% vs. 10.9%) [1].

PFS in Post-IO mccRCC
Phase II trial context
10.2 vs. 15.7 months, HR 0.51
Reported PFS comparison for post-immunotherapy benchmarking
LenCabo trial, post-PD-1 ICI context
Renal Cell Carcinoma Immunotherapy Salvage Therapy Progression-Free Survival

c-Met Potency vs. Dual c-Met/VEGFR2 Inhibitors

Direct comparison of kinase inhibitory activity reveals Cabozantinib's exceptional potency against c-Met . While it is a potent dual VEGFR2/c-Met inhibitor, its IC50 for c-Met (1.3 nM) is approximately 45-fold lower (more potent) than that of foretinib (IC50 ~59 nM) and 37-fold lower than that of motesanib (IC50 ~48 nM) [1]. This quantitative difference in target engagement at the molecular level underscores a key differential feature.

c-Met IC50
Cross-study comparable
1.3 nM
Reported c-Met binding affinity; supports target engagement assay
~45-fold lower than foretinib (assay context)
c-Met Kinase Profiling Selectivity IC50

Second-Line Post-Immunotherapy Efficacy vs. Sunitinib

In a target trial emulation using real-world data from the IMDC consortium, Cabozantinib S-malate was compared to sunitinib as second-line therapy after first-line nivolumab-ipilimumab in metastatic RCC [1]. Cabozantinib demonstrated a significantly longer median overall survival (OS) of 21.4 months compared to 10.1 months for sunitinib, with an adjusted hazard ratio of 0.44 (95% CI 0.22-0.86) [1]. The objective response rate was also higher for Cabozantinib (27% vs. 20%) [1].

OS in Post-IO mRCC
Real-world evidence
21.4 vs. 10.1 months, HR 0.44
Reported longer OS in post-ipilimumab/nivolumab study context
IMDC target trial emulation context
Renal Cell Carcinoma Second-Line Therapy Immunotherapy Real-World Evidence

Cabozantinib S-malate Application Scenarios


c-Met-Dependent Angiogenesis & Metastasis Models

The compound's superior tumor vascular disruption (80% elimination vs. 43% with a VEGFR-selective inhibitor) and anti-metastatic effects in RIP-Tag2 pancreatic cancer models make it the preferred tool for studies where robust inhibition of both VEGFR2 and c-Met is required [1]. Its potency against c-Met (IC50 1.3 nM) ensures effective target engagement, which is critical for dissecting the role of the HGF/c-Met axis in tumor progression.

Translational Research for Non-Clear Cell RCC

Given the real-world evidence demonstrating superior progression-free survival (median PFS 9.2 vs. 6.6 months; HR 0.66) over sunitinib in first-line nccRCC, Cabozantinib S-malate is the agent of choice for developing and validating preclinical models of this rare and heterogeneous RCC subtype [2]. Its use can help bridge the gap between preclinical findings and clinical outcomes in a disease setting with limited treatment options.

Preclinical Models for Immunotherapy-Resistant RCC

The LenCabo and CABOSEQ-3 trials establish Cabozantinib's defined efficacy profile in the post-immunotherapy setting for metastatic RCC [3][4]. Its median PFS of 10.2 months (LenCabo) and OS of 21.4 months (CABOSEQ-3) serve as a quantitative benchmark. Researchers should select this compound when modeling salvage therapy after PD-1/PD-L1 inhibition to ensure their findings are clinically relevant and can inform future sequencing strategies.

Benchmark Control for VEGFR/c-Met/AXL Inhibitors

With its well-defined multi-kinase inhibition profile (VEGFR2, c-Met, AXL IC50s of 0.035, 1.3, and 7 nM, respectively) and extensive clinical validation, Cabozantinib S-malate serves as an indispensable positive control and benchmark compound [5]. When evaluating novel inhibitors or drug candidates targeting similar pathways, including Cabozantinib as a comparator allows for direct, quantitative assessment of relative potency, selectivity, and in vivo efficacy against a clinically validated standard.

Application
Selection Property
Validation Focus
Angiogenesis & metastasis model studies
Multi-target RTK inhibition (VEGFR2/c-Met)
Vascular disruption and invasion endpoints
Non-clear cell RCC model-response studies
Clinically characterized reference compound
PFS endpoint correlation with tumor model response
Immunotherapy-resistant RCC model studies
Post-ICI efficacy benchmarking context
PFS and OS endpoint comparisons
Multi-kinase inhibitor comparator studies
Defined kinase inhibition profile
Relative potency and selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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